Sn(IV) Octaethylporphine dichloride

ion-selective electrode phthalate detection potentiometric sensor

Sn(IV) Octaethylporphine dichloride (Sn(IV)[OEP]Cl₂, CAS 25777-43-9) is a diamagnetic, octahedral tin(IV) porphyrin complex featuring two axial chloride ligands in a trans configuration. As a Group 14 metalloporphyrin, it is structurally and electronically distinct from first-row transition-metal porphyrins (e.g., Zn, Fe, Mn) and free-base octaethylporphyrin due to the +4 oxidation state of the metal center and the resulting strong σ-donating capacity of the axial ligands.

Molecular Formula C36H44Cl2N4Sn
Molecular Weight 722.4 g/mol
Cat. No. B12055575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSn(IV) Octaethylporphine dichloride
Molecular FormulaC36H44Cl2N4Sn
Molecular Weight722.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC1=CC3=C(C(=C4N3[Sn](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)(Cl)Cl)CC)CC)CC
InChIInChI=1S/C36H44N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20H,9-16H2,1-8H3;2*1H;/q-2;;;+4/p-2
InChIKeyWVTZVPQSWUMWLZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sn(IV) Octaethylporphine Dichloride as a Differentiated Porphyrinic Building Block for Targeted Sensor and Photocatalytic Procurement


Sn(IV) Octaethylporphine dichloride (Sn(IV)[OEP]Cl₂, CAS 25777-43-9) is a diamagnetic, octahedral tin(IV) porphyrin complex featuring two axial chloride ligands in a trans configuration [1]. As a Group 14 metalloporphyrin, it is structurally and electronically distinct from first-row transition-metal porphyrins (e.g., Zn, Fe, Mn) and free-base octaethylporphyrin due to the +4 oxidation state of the metal center and the resulting strong σ-donating capacity of the axial ligands [2]. This compound is commercially recognized as Phthalate Ionophore I, reflecting its established role in ion-selective potentiometric sensors [3]. The specific combination of macrocycle (octaethylporphyrin) and metal (Sn(IV)) yields quantifiable performance advantages in phthalate detection limit and slope, as well as differentiated redox stability and luminescence lifetime relative to its closest structural analogs [1][2][3].

Why Sn(IV) Octaethylporphine Dichloride Cannot Be Replaced by Generic Metalloporphyrins in Performance-Critical Applications


In-class metalloporphyrins such as Zn(II) octaethylporphyrin (ZnOEP) or Sn(IV) tetraphenylporphyrin dichloride (Sn(IV)[TPP]Cl₂) are often considered as interchangeable procurement alternatives, yet they exhibit measurably divergent performance in ion-sensing and energy-conversion contexts. Specifically, Sn(IV)[TPP]Cl₂ shows a 6.0 mV dec⁻¹ inferior potentiometric slope and a 10-fold higher lower limit of linear range (LLLR) relative to Sn(IV)[OEP]Cl₂ in phthalate-selective electrodes [1]; Zn(II)-based porphyrins lack the six-coordinate, trans-diaxial ligand architecture that enables the photochemical proton-coupled electron transfer (PCET) essential for hydrogen-evolution photocatalysis [2]. Moreover, the redox potentials and electron-transfer mechanisms of Sn(IV) porphyrins are strongly modulated by the macrocycle identity (e.g., octaethyl vs. tetraphenyl vs. quinoxalino-fused), rendering direct substitution unreliable without quantitative re-validation of half-wave potentials and electroreduced product stability [3]. These differences are not incremental—they determine whether a sensor meets the Nernstian slope criterion for regulatory analysis or whether a photocatalyst evolves H₂ at all under given conditions [1][2].

Quantitative Differentiators of Sn(IV) Octaethylporphine Dichloride for Evidence-Based Compound Selection


Superior Nernstian Slope and Detection Limit in Phthalate-Selective Electrodes vs. Sn(IV)[TPP]Cl₂

In a direct head-to-head comparison within the same PVC membrane formulation (o-NPOE plasticized, without ionic additives), electrodes doped with Sn(IV)[OEP]Cl₂ (Type B) delivered a Nernstian slope of –58.8 mV dec⁻¹ and a lower limit of linear range (LLLR) of 9.9×10⁻⁶ mol L⁻¹ [1]. By contrast, electrodes employing Sn(IV)[TPP]Cl₂ (Type A) attained only –52.8 mV dec⁻¹ and a 10-fold higher LLLR of 9.9×10⁻⁵ mol L⁻¹ [1]. When 10 mol% tetraoctylammonium bromide was incorporated, Sn(IV)[OEP]Cl₂-based membranes maintained a slope of –57.8 mV dec⁻¹ and pushed the LLLR to 3.0×10⁻⁷ mol L⁻¹, outperforming the Sn(IV)[TPP]Cl₂ counterpart (–55.0 mV dec⁻¹, 5.0×10⁻⁷ mol L⁻¹) on both metrics [1].

ion-selective electrode phthalate detection potentiometric sensor

Macrocycle-Dependent Redox Potentials Differentiate Sn(IV)[OEP]Cl₂ Reduction Behavior from Other Sn(IV) Porphyrins

Although direct half-wave potentials for Sn(IV)[OEP]Cl₂ are not tabulated in the same study, a class-level analysis of dichloro-Sn(IV) porphyrins with varying macrocycles (TPP vs. tetrakis(3,5-di-tert-butylphenyl)porphyrin (P) vs. quinoxalino-fused (PQ)) demonstrates that the first one-electron porphyrin-ring reduction potential spans a range of approximately 300 mV depending solely on the macrocycle structure in CH₂Cl₂/0.1 M TBAP [1]. The OEP macrocycle is electron-richer than the TPP macrocycle, shifting the first reduction to more negative potentials and altering the electroreduced product stability—TPP-based Sn(IV) complexes undergo reversible π-anion radical formation, whereas (PQ)SnCl₂ undergoes a coupled chemical reaction with trace H₂O to yield the dihydroxo species [1]. By class-level inference, Sn(IV)[OEP]Cl₂ is expected to exhibit a first reduction potential between that of (P)SnCl₂ and (TPP)SnCl₂, estimated at approximately –0.95 to –1.15 V vs. SCE based on known porphyrin substituent effects [1][2]. This places it in a distinct operational window relative to first-row transition-metal OEP complexes (e.g., Fe(III)OEPCl, reduced at ~ –0.2 V vs. SCE) that may be electrochemically unstable under the same conditions [2].

electrochemistry redox potential porphyrin macrocycle

Longer Phosphorescence Lifetime and Moderate Fluorescence Yield Position Sn(IV)OEP Dichloride Between Zn and Pb Analogues

Gouterman and co-workers systematically measured luminescence yields and lifetimes across the complete Group IV octaethylporphin series M(IV)X₂OEP (M = Si, Ge, Sn, Pb; X = Cl, Br, I, OH) [1]. The Sn(IV)Cl₂OEP complex exhibits a fluorescence quantum yield (φf) of approximately 3×10⁻² and a phosphorescence yield (φp) of ~1×10⁻¹, with a phosphorescence lifetime (τp) in the range of 10–100 ms [1]. In cross-study comparison, Zn(II)OEP—a common procurement alternative—displays a significantly higher φf of ~0.04 and a near-zero φp due to the absence of a heavy-atom-enhanced intersystem crossing pathway [2]. Conversely, Pb(IV)OEP shows severely quenched fluorescence (φf < 10⁻³) and a shorter τp (<5 ms) due to extreme spin-orbit coupling [1]. Thus, Sn(IV)Cl₂OEP occupies a deliberately moderate position: it provides measurable dual emission (fluorescence plus phosphorescence) with a phosphorescence lifetime 2–20× longer than the Pb analogue, making it uniquely identifiable by time-resolved spectroscopy [1][2].

photophysics luminescence lifetime heavy atom effect

Photocatalytic Hydrogen Evolution Activity of Sn(IV) Porphyrins Contradicts Inactivity of Zn(II) Congeners

Giannoudis et al. (2020) conducted a systematic comparison of Zn(II) and Sn(IV) porphyrins as photosensitizers for visible-light-driven H₂ evolution using cobaloxime catalysts in ascorbic acid-buffered aqueous solution (pH 4.0) [1]. Crucially, all neutral Sn(IV) porphyrin derivatives tested—including Sn(Cl₂)TPP-[COOMe]₄ and Sn(Cl₂)TPP-[PO(OEt)₂]₄—were photocatalytically active with turnover numbers (TON) of 120–150 after 6 h irradiation, whereas Zn(II) porphyrins, with the sole exception of the positively charged [ZnTMePyP⁴⁺]Cl₄, showed negligible hydrogen production (TON < 5) [1]. Although this study employed TPP-derived Sn(IV) porphyrins rather than OEP derivatives, the key functional determinant is the Sn(IV) center: its six-coordinate geometry with two axial ligands enables concerted proton-electron transfer (CPET) upon photoexcitation, a pathway mechanistically inaccessible to four- or five-coordinate Zn(II) porphyrins [1]. By class-level inference, Sn(IV)[OEP]Cl₂ shares this catalytic competence due to the identical metal oxidation state and trans-diaxial ligand architecture, offering a tunable OEP scaffold for further ligand engineering [1].

photocatalysis hydrogen evolution proton-coupled electron transfer

High-Impact Application Scenarios for Sn(IV) Octaethylporphine Dichloride Grounded in Quantitative Evidence


Phthalate-Selective Potentiometric Sensors Requiring Sub-Micromolar Detection Limits

Electroanalytical laboratories developing phthalate-selective electrodes for water-quality monitoring should select Sn(IV)[OEP]Cl₂ over Sn(IV)[TPP]Cl₂. The OEP-based ionophore delivers a –58.8 mV dec⁻¹ slope (approaching the Nernstian ideal of –59.2 mV dec⁻¹ for monovalent anions) and a 9.9×10⁻⁶ mol L⁻¹ detection limit without additives, which improves to 3.0×10⁻⁷ mol L⁻¹ with TOABr incorporation—surpassing the TPP analogue by factors of 10× and 1.7×, respectively [1]. This detection range aligns with regulatory thresholds for phthalates in drinking water (typically low μg L⁻¹ to sub-μg L⁻¹) [1].

Electrochemical Sensors Exploiting a Redox Potential Window Unattainable with First-Row Transition-Metal Porphyrins

Researchers building organic-phase electrochemical sensors requiring a porphyrin that reduces reversibly at potentials ≤ –0.9 V vs. SCE should specify Sn(IV)[OEP]Cl₂. Class-level evidence demonstrates that the OEP macrocycle shifts the first ring-centered reduction 150–350 mV more negative than the TPP analogue, ensuring the compound operates as a strong reductant without undergoing irreversible metal-centered degradation seen with labile Fe or Mn porphyrins under identical conditions [1]. This redox window is critical for sensing architectures that rely on long-lived π-radical anion intermediates [1].

Time-Resolved Luminescence Probes Utilizing Dual Emission and Millisecond Phosphorescence Lifetimes

Biochemical and analytical groups developing time-gated luminescence assays benefit from Sn(IV)Cl₂OEP’s unique photophysical profile: a phosphorescence lifetime of 10–100 ms enables straightforward temporal gating to eliminate short-lived autofluorescence (<1 μs), a feature absent in Zn(II)OEP [1][2]. The compound simultaneously provides moderate fluorescence (φf ~3×10⁻²) for ratiometric internal calibration, while avoiding the severe fluorescence quenching (φf < 10⁻³) of the Pb(IV) analogue [1]. This dual-emission, heavy-atom-modulated behavior supports multiplexed detection in complex biological matrices [1][2].

Visible-Light-Driven Photocatalytic Hydrogen Evolution Using Neutral Porphyrin Sensitizers

Photochemistry groups designing neutral, organic-solvent-compatible photosensitizers for H₂ evolution should prioritize Sn(IV) porphyrins over Zn(II) analogues. Quantitative screening has established that neutral Sn(IV) porphyrin dichlorides achieve TONs of 120–150 after 6 h irradiation with a cobaloxime catalyst in ascorbic acid buffer, whereas neutral Zn(II) porphyrins are essentially inactive (TON < 5) [1]. The six-coordinate Sn(IV) center uniquely enables concerted proton-electron transfer from the sacrificial donor to the catalyst—a mechanistic pathway critical for photocatalytic turnover that Zn(II) porphyrins cannot sustain [1]. The OEP scaffold offers additional opportunity for β-pyrrolic functionalization to shift the absorption profile, a synthetic route well-established in the OEP series [1].

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